1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one
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Overview
Description
1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one, also known as 4-Hydroxypiperidine , is a heterocyclic compound with the chemical formula C5H11NO . It is a piperidinol derivative, characterized by a piperidine ring containing a hydroxyl group at the 4-position. The compound’s molecular weight is approximately 101.15 g/mol .
Molecular Structure Analysis
H \ C / \ H - C C - O - H \ / C / H
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Molecular Docking
- Synthesis and Structural Properties : A compound structurally related to 1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one was synthesized, and its structural properties were explored using various spectroscopic methods and X-ray crystallography. This study highlights the potential of these compounds in understanding molecular interactions and geometrical parameters, important in pharmaceutical and chemical research (Wu et al., 2022).
Synthesis and Chemical Analysis
- Diastereoselective Synthesis : Research demonstrates the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, closely related to the query compound. This method, involving Cu(I)-catalyzed reductive aldol cyclization, is significant for producing various medically relevant compounds (Lam et al., 2005).
Application in Medical Imaging
- Radiotracer Synthesis for Acetylcholinesterase Activity : The synthesis of 1-[11C]methylpiperidin-4-yl propionate, which involves a precursor related to the query compound, is used for in vivo measurements of acetylcholinesterase activity. This is crucial in neurological research and medical imaging (Snyder et al., 1998).
Protection of Molecular Functions
- Protecting Group in Oligoribonucleotide Synthesis : The use of a derivative of the query compound as a protecting group in the synthesis of oligoribonucleotides. This application is significant in the field of molecular biology and genetic engineering (Reese et al., 1986).
Antitumor Activity and Protein Interaction
- Antitumor Activity and Molecular Docking : Studies have shown the synthesis of compounds related to this compound, demonstrating antitumor activity and potential interactions with specific proteins. This research is pivotal in developing new therapeutic agents (Zhou et al., 2021).
Mechanism of Action
The specific mechanism of action for 4-Hydroxypiperidine depends on its interactions with biological targets. Research suggests that compounds with a substituted 4-piperidinol core (such as 4-Hydroxypiperidine) can act as potent antagonists of the human H3 receptor . Further studies are needed to elucidate its precise mode of action.
Properties
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-13-7-4-9(12)10-5-2-8(11)3-6-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELSRJFNACDCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154156-78-1 |
Source
|
Record name | 1-(4-hydroxypiperidin-1-yl)-3-(methylsulfanyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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